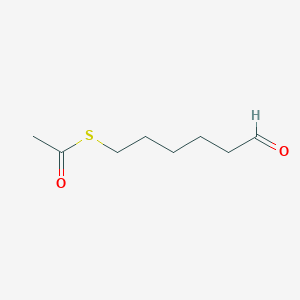
S-(6-Oxohexyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(6-Oxohexyl) ethanethioate: is an organic compound with the molecular formula C(_8)H(_14)O(_2)S It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-Oxohexyl) ethanethioate typically involves the reaction of 6-mercaptohexanoic acid with an acyl chloride. Here is a step-by-step synthetic route:
Starting Material: 6-mercaptohexanoic acid.
Reagent: Acyl chloride (e.g., ethanoyl chloride).
Solvent: A mixture of glacial acetic acid and dichloromethane.
Reaction Conditions: The reaction is initiated by adding acyl chloride dropwise to a solution of 6-mercaptohexanoic acid in the solvent mixture, while maintaining the temperature at 0°C. The mixture is then allowed to warm to room temperature and stirred for 24 hours.
Product Isolation: The solvent is removed by rotary evaporation, yielding this compound as a yellow oil.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar chemical reactions but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
S-(6-Oxohexyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioesters with different substituents.
Scientific Research Applications
S-(6-Oxohexyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.
Biology: Studied for its potential role in biochemical pathways involving thioesters, which are important in metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-(6-Oxohexyl) ethanethioate exerts its effects involves its reactivity as a thioester. Thioesters are known to be more reactive than their oxygen analogs due to the lower electronegativity of sulfur compared to oxygen. This makes them more susceptible to nucleophilic attack, facilitating various biochemical and chemical reactions. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition or activation in biological systems.
Comparison with Similar Compounds
Similar Compounds
S-(6-Oxohexyl) ethanethioate: C(_8)H(_14)O(_2)S
6-Mercaptohexanoic acid: C(_6)H(_12)O(_2)S
Ethanoyl chloride: C(_2)H(_3)ClO
Uniqueness
This compound is unique due to its specific structure, which combines a hexyl chain with a thioester functional group. This combination imparts distinct reactivity and potential applications that are not shared by simpler thioesters or related compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in research.
Properties
CAS No. |
651034-04-7 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
S-(6-oxohexyl) ethanethioate |
InChI |
InChI=1S/C8H14O2S/c1-8(10)11-7-5-3-2-4-6-9/h6H,2-5,7H2,1H3 |
InChI Key |
MVQFLINMDQDTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















